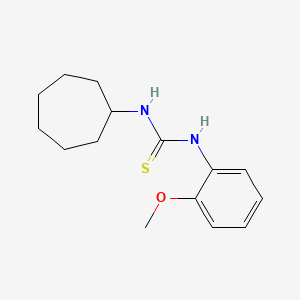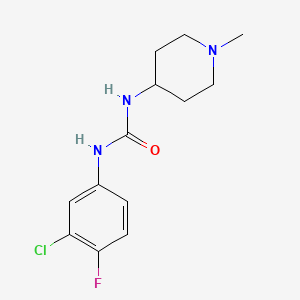![molecular formula C20H11N3O3 B5750094 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile, also known as NB001, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and reduces the expression of certain oncogenes (genes that promote cancer growth).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments is its selectivity for cancer cells. This allows for the specific targeting and visualization of cancer cells, which can be useful in drug development and cancer research.
However, there are also limitations to the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments. For example, the synthesis of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be complex and time-consuming, which can limit its availability for use in research. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.
Orientations Futures
There are several future directions for the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in scientific research. One potential direction is the development of new drugs for the treatment of cancer based on the structure of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile. Another direction is the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile as a diagnostic tool for the early detection of cancer.
Further studies are also needed to fully understand the mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile and its potential side effects. Additionally, research is needed to optimize the synthesis method for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile to improve its availability for use in research.
Conclusion
In conclusion, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is a synthetic compound with potential applications in various scientific research areas, including cancer imaging and drug development. While there are limitations to its use in lab experiments, the unique properties of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile make it a promising candidate for further research and development.
Méthodes De Synthèse
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be synthesized through a multistep process involving the reaction of 4-bromo-1-cyano-2-(5-nitrofuryl)benzene with 2-furylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.
Applications De Recherche Scientifique
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been used in various scientific research applications due to its unique properties. One of the most promising applications is its use as a fluorescent probe for imaging of cancer cells. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to selectively bind to cancer cells, allowing for their detection and visualization under a fluorescence microscope.
Another potential use for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is in the development of new drugs for the treatment of cancer. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further drug development.
Propriétés
IUPAC Name |
4-[(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-14-5-7-15(8-6-14)16(13-22)11-17-9-10-20(26-17)18-3-1-2-4-19(18)23(24)25/h1-11H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMKGYNERHBWMA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)






![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)


